Tebipenem

Descripción general

Descripción

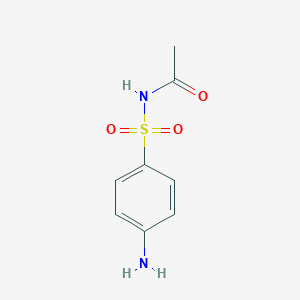

Tebipenem, also known by the brand name Orapenem, is a broad-spectrum orally-administered antibiotic from the carbapenem subgroup of β-lactam antibiotics . It was developed as a replacement drug to combat bacteria that had acquired antibiotic resistance to commonly used antibiotics . It is formulated as the ester tebipenem pivoxil due to the better absorption and improved bioavailability of this form .

Molecular Structure Analysis

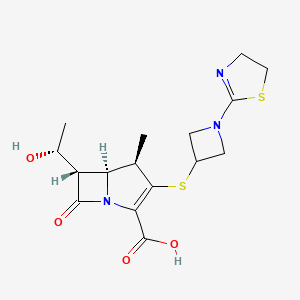

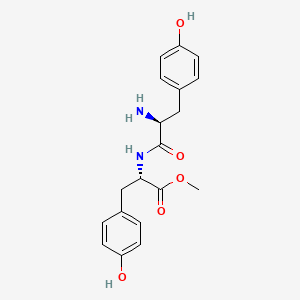

Tebipenem’s molecular formula is C16H21N3O4S2 . It is a carbapenem with improved stability against β-lactamase enzymes, which gives it a wider spectrum of activity .Physical And Chemical Properties Analysis

Tebipenem’s molecular weight is 383.5 g/mol . It is an orally bioavailable prodrug of Tebipenem, a carbapenem with activity versus multidrug-resistant (MDR) Gram-negative pathogens .Aplicaciones Científicas De Investigación

Antibacterial Properties

Tebipenem has shown excellent antibacterial properties against various pathogenic bacteria both in vitro and in vivo . It has been found to be effective against Gram-positive bacteria such as methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), methicillin-sensitive Staphylococcus epidermidis (MSSE), methicillin-resistant Staphylococcus epidermidis (MRSE), Pyogenic streptococcus, and Enterococcus faecalis . It also shows effectiveness against Escherichia coli, Klebsiella pneumoniae, Enterobacter aerogenes, Haemophilus influenzae, Pseudomonas aeruginosa, and Acinetobacter baumannii .

Treatment of Sepsis

Tebipenem has been used in the treatment of sepsis. It has shown promising results in sepsis mouse models challenged with Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae .

Comparison with Other Antibiotics

When compared with other antibiotics like meropenem, imipenem and cilastatin, and ceftriaxone, Tebipenem has shown better antibacterial activity against Klebsiella pneumoniae, Enterobacter aerogenes, and Haemophilus influenzae .

Treatment of Pneumonia

Tebipenem is applied against pneumonia . Its effectiveness in treating pneumonia makes it a valuable asset in the field of respiratory diseases.

Treatment of Otitis Media

Tebipenem is also used in the treatment of otitis media , an infection or inflammation of the middle ear. This highlights its role in managing ear infections.

Treatment of Sinusitis

Tebipenem is used in the treatment of sinusitis , an inflammation or swelling of the tissue lining the sinuses. This underlines its importance in treating upper respiratory tract infections.

Bioequivalence Studies

Bioequivalence studies have been conducted on Tebipenem, comparing the pharmacokinetics (PK) and safety of a test (T) preparation and reference ® preparation of Tebipenem in healthy Chinese adults . The study concluded that both the test and reference preparations of Tebipenem were bioequivalent and safe .

Treatment of Complicated Urinary Tract Infection

Tebipenem pivoxil hydrobromide, an orally bioavailable carbapenem prodrug, is rapidly converted to the active moiety, Tebipenem, by enterocytes . It has broad-spectrum activity and is used in the treatment of complicated urinary tract infections .

Mecanismo De Acción

Target of Action

Tebipenem, a broad-spectrum orally-administered antibiotic, belongs to the carbapenem subgroup of β-lactam antibiotics . It primarily targets the penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

Tebipenem interacts with its targets (PBPs) by acylating them in the periplasmic space . This interaction inhibits the PBPs, thereby disrupting the synthesis of the bacterial cell wall . As a result, the structure of the cell wall weakens, leading to bacterial cell death .

Biochemical Pathways

The conversion of Tebipenem from its prodrug form, Tebipenem pivoxil, to its active form occurs in the enterocytes of the gastrointestinal tract via intestinal esterases . This biochemical pathway enhances the absorption and bioavailability of Tebipenem .

Pharmacokinetics

Tebipenem exhibits linear pharmacokinetics over the regimens used in studies . The time to maximum concentration (Tmax) is reached within 0.50 to 0.67 hours for doses ranging from 100 to 400 mg . The area under the concentration-time curve (AUC) is proportional to the dose in the range of 100-400 mg . The renal and fecal routes are major clearance pathways in the elimination of Tebipenem .

Result of Action

The molecular and cellular effects of Tebipenem’s action include rapid bactericidal activity against both Gram-positive and Gram-negative bacteria . It has shown special advantages in pediatric infections and is effective against multidrug-resistant Gram-negative pathogens .

Action Environment

Environmental factors such as the patient’s renal function can influence the action of Tebipenem. For instance, Tebipenem’s renal excretion may require dose adjustments for kidney dysfunction . Additionally, the susceptibility of urinary tract pathogens to Tebipenem can vary interregionally, affecting its efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20H,3-6H2,1-2H3,(H,22,23)/t7-,8-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXLUDOKHXEFBQ-YJFSRANCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167227 | |

| Record name | Tebipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tebipenem | |

CAS RN |

161715-21-5 | |

| Record name | Tebipenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEBIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2TWQ1I31U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)

![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)

![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)